Ethyl 2-amino-6-fluoro-3-methylbenzoate
Description
Ethyl 2-amino-6-fluoro-3-methylbenzoate is a benzoate ester derivative featuring an amino group at position 2, a fluorine atom at position 6, and a methyl group at position 2. These substituents influence reactivity, solubility, and intermolecular interactions, making it a compound of interest for further study.
Properties
IUPAC Name |
ethyl 2-amino-6-fluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNINYFGYKNWADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-fluoro-3-methylbenzoate typically involves the esterification of 2-amino-6-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-6-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-amino-6-fluoro-3-methylbenzoate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : The compound can be synthesized through Fischer esterification, where it is formed from the corresponding acid and ethanol.
- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced biological activity.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of complex aryl compounds.
These properties make this compound an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Notable areas include:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the amino group can enhance the compound's potency against specific tumor types .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity, making it a candidate for developing new antibiotics .
Biochemical Research
In biochemical assays, this compound is used as a probe to study enzyme interactions and receptor binding. Its fluorine atom enhances binding affinity due to increased lipophilicity and electronic effects. This characteristic allows researchers to explore:
- Enzyme Inhibition Studies : The compound can serve as an inhibitor or modulator for various enzymes, providing insights into their mechanisms and potential therapeutic targets .
- Receptor Binding Studies : Its structural features facilitate the investigation of ligand-receptor interactions, contributing to drug discovery efforts aimed at developing selective receptor modulators.
Case Study 1: Synthesis of Antitumor Agents
A study focused on modifying this compound to create a series of antitumor agents revealed that certain derivatives significantly inhibited cell proliferation in breast cancer cell lines. The modifications involved altering the substituents on the benzene ring, which led to enhanced cytotoxicity compared to the parent compound .
Case Study 2: Antimicrobial Activity Evaluation
In another investigation, various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the amino group resulted in compounds with improved antimicrobial efficacy, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-amino-6-fluoro-3-methylbenzoate
- Structural Difference : Replaces the ethyl ester with a methyl group.
- The methyl ester has a lower molecular weight (C9H10FNO2 vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, which may enhance shelf-life in formulations .
Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)
- Structural Difference: Substitutes the amino group with chlorine.
- Key Observations: Chlorine’s electron-withdrawing nature reduces the ring’s electron density compared to the amino group, altering reactivity in electrophilic substitutions. Higher lipophilicity (Cl vs. NH2) may improve membrane permeability but reduce water solubility. Molecular formula: C10H10ClFO2 (vs. C10H12FNO2 for the target compound) .
Ethyl 2-fluoro-6-methylbenzoate (CAS 90259-30-6)
- Structural Difference: Lacks the amino group at position 2 and the methyl group at position 3.
- Key Observations: Absence of the amino group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. Synthesis yield: 75% (), suggesting feasible scalability. Molecular weight: 182.195 g/mol (vs. ~197.21 g/mol estimated for the target compound) .
Ethyl 2-chloro-6-fluoro-3-methoxybenzoate (CAS 1397199-44-8)
- Structural Difference: Replaces the amino group with methoxy and adds chlorine.
- Key Observations: Methoxy’s electron-donating effect contrasts with chlorine’s electron-withdrawing effect, creating a unique electronic profile. Molecular formula: C10H10ClFO3 (vs. C10H12FNO2 for the target compound). The additional oxygen increases polarity .
Comparative Analysis Table
Research Implications and Gaps
- Synthetic Challenges: Amino group introduction (e.g., via nitration/reduction) may complicate synthesis compared to chloro or methoxy analogs.
- Data Limitations : Evidence lacks comparative solubility, melting points, or bioactivity studies, necessitating further experimental validation.
Biological Activity
Ethyl 2-amino-6-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a fluorine atom, and a methyl group attached to a benzoate structure. These functional groups contribute to its potential biological activities, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H12FNO2. The presence of the amino group allows for hydrogen bonding interactions with biological macromolecules, while the fluorine atom enhances lipophilicity, potentially improving membrane permeability. This combination suggests that the compound can effectively interact with cellular targets, influencing various biological pathways.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, modulating their activity. The fluorine atom may also participate in non-covalent interactions that enhance binding affinity to specific targets. This mechanism positions the compound as a promising candidate for drug development aimed at treating various diseases.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives containing amino and fluoro groups have shown significant activity against resistant bacterial strains. The search for new antimicrobial agents is critical due to the increasing prevalence of antibiotic resistance, making this compound relevant in the quest for novel therapeutics .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can act as inhibitors of the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This suggests potential applications in treating bacterial infections by targeting virulence factors rather than traditional antibiotic mechanisms.
Case Studies
- Antimicrobial Screening : A study focusing on the synthesis and evaluation of various benzoate derivatives found that compounds with similar structures exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine was noted to enhance this activity, likely due to improved lipophilicity and membrane penetration.
- Enzyme Interaction Studies : Another investigation utilized biochemical assays to assess the interaction of this compound with specific enzymes involved in drug metabolism. Results indicated that the compound could modulate enzyme activity, suggesting its potential as a lead compound in drug design .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Amino group, Fluorine atom | Significant | Modulatory effects |
| Methyl 4-(fluorophenyl)acryloyl | Fluorine atom | Moderate | None reported |
| Ethyl 6-amino-3-fluoro-2-methylbenzoate | Amino group, Fluorine atom | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
